(-)-Metanephrine sulfate
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Overview
Description
(-)-Metanephrine sulfate: is a sulfate salt form of metanephrine, a metabolite of epinephrine and norepinephrine. It is a biologically active compound that plays a significant role in the body’s response to stress and is used in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Metanephrine sulfate typically involves the methylation of norepinephrine. This process can be carried out using methyl iodide in the presence of a base such as sodium hydroxide. The reaction is followed by the addition of sulfuric acid to form the sulfate salt.
Industrial Production Methods: Industrial production of this compound involves large-scale methylation reactions under controlled conditions to ensure high yield and purity. The process includes:
Methylation: Norepinephrine is reacted with a methylating agent.
Purification: The product is purified using techniques such as crystallization or chromatography.
Sulfation: The purified metanephrine is then treated with sulfuric acid to form the sulfate salt.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-Metanephrine sulfate can undergo oxidation to form vanillylmandelic acid.
Reduction: It can be reduced back to norepinephrine under specific conditions.
Substitution: The compound can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed:
- Various substituted derivatives from substitution reactions.
Vanillylmandelic acid: from oxidation.
Norepinephrine: from reduction.
Scientific Research Applications
Chemistry:
- Used as a standard in analytical chemistry for the quantification of catecholamines.
Biology:
- Studied for its role in the metabolism of catecholamines and its effects on various biological systems.
Medicine:
- Used in diagnostic tests for pheochromocytoma, a type of tumor that affects adrenal gland function.
- Investigated for its potential therapeutic effects in managing stress-related disorders.
Industry:
- Utilized in the production of pharmaceuticals and research chemicals.
Mechanism of Action
Mechanism: (-)-Metanephrine sulfate exerts its effects by interacting with adrenergic receptors in the body. It mimics the action of epinephrine and norepinephrine, leading to the activation of these receptors and subsequent physiological responses such as increased heart rate and blood pressure.
Molecular Targets and Pathways:
Adrenergic Receptors: Primary targets for the compound.
Signal Transduction Pathways: Involves the activation of G-proteins and subsequent intracellular signaling cascades.
Comparison with Similar Compounds
Epinephrine: A direct precursor in the metabolic pathway.
Norepinephrine: Another precursor and a neurotransmitter with similar functions.
Normetanephrine: A related metabolite with similar biological activity.
Uniqueness: (-)-Metanephrine sulfate is unique due to its specific role as a metabolite of epinephrine and norepinephrine, making it a valuable marker for certain medical conditions and a useful tool in biochemical research.
Properties
CAS No. |
7367-47-7 |
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Molecular Formula |
C10H15NO6S |
Molecular Weight |
277.30 g/mol |
IUPAC Name |
[4-[(1R)-1-hydroxy-2-(methylamino)ethyl]-2-methoxyphenyl] hydrogen sulfate |
InChI |
InChI=1S/C10H15NO6S/c1-11-6-8(12)7-3-4-9(10(5-7)16-2)17-18(13,14)15/h3-5,8,11-12H,6H2,1-2H3,(H,13,14,15)/t8-/m0/s1 |
InChI Key |
WGKGYPCZXNIECS-QMMMGPOBSA-N |
Isomeric SMILES |
CNC[C@@H](C1=CC(=C(C=C1)OS(=O)(=O)O)OC)O |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)OS(=O)(=O)O)OC)O |
Origin of Product |
United States |
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